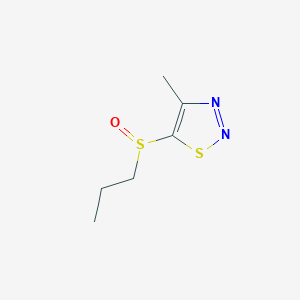![molecular formula C40H32N2O4 B2758663 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) CAS No. 438034-44-7](/img/structure/B2758663.png)
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and phenoxybenzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl and a suitable boronic acid derivative. The resulting biphenyl compound is then subjected to amide coupling reactions with 2-phenoxybenzoic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency in the production process.
化学反応の分析
Types of Reactions
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The phenoxybenzamide moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and phenoxybenzamide groups can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways and cellular processes.
類似化合物との比較
Similar Compounds
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(benzamide): Lacks the phenoxy groups, which may reduce its versatility in chemical reactions.
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-methoxybenzamide): Contains methoxy groups instead of phenoxy, potentially altering its electronic properties and reactivity.
Uniqueness
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) is unique due to the presence of both dimethyl and phenoxybenzamide groups, which confer distinct electronic and steric properties. These features enhance its utility in various chemical transformations and applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenoxybenzoyl)amino]phenyl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2O4/c1-27-25-29(21-23-35(27)41-39(43)33-17-9-11-19-37(33)45-31-13-5-3-6-14-31)30-22-24-36(28(2)26-30)42-40(44)34-18-10-12-20-38(34)46-32-15-7-4-8-16-32/h3-26H,1-2H3,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUMYJHEUZYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)
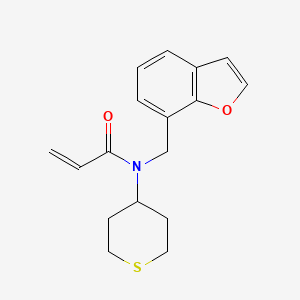
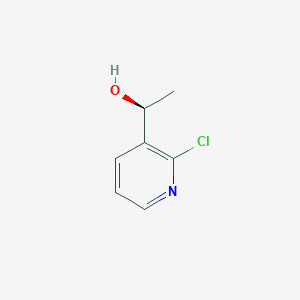
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2758586.png)
![1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2758587.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
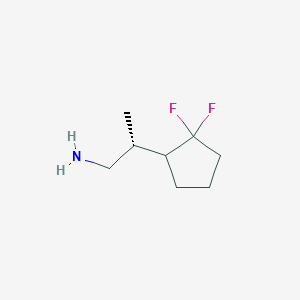
![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
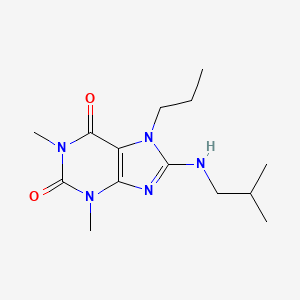
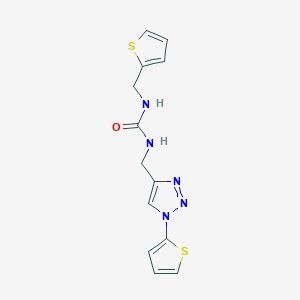
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
